molecular formula C25H18N4O2S3 B11630082 4-methyl-N-[(5Z)-4-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]benzamide

4-methyl-N-[(5Z)-4-oxo-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]benzamide

Cat. No.: B11630082
M. Wt: 502.6 g/mol
InChI Key: FALSEHIWZFLFMU-STZFKDTASA-N
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Description

4-METHYL-N-[(5Z)-4-OXO-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-[(5Z)-4-OXO-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE typically involves multi-step reactions. One common method includes the condensation of appropriate thiosemicarbazides with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-[(5Z)-4-OXO-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or thiazolidinone moieties, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

4-METHYL-N-[(5Z)-4-OXO-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 4-METHYL-N-[(5Z)-4-OXO-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by targeting essential enzymes involved in cell wall synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-N-{(5Z)-5-[(5-methylfuran-2-yl)methylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}benzenesulfonamide
  • N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives

Uniqueness

4-METHYL-N-[(5Z)-4-OXO-5-{[1-PHENYL-3-(THIOPHEN-2-YL)-1H-PYRAZOL-4-YL]METHYLIDENE}-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]BENZAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H18N4O2S3

Molecular Weight

502.6 g/mol

IUPAC Name

4-methyl-N-[(5Z)-4-oxo-5-[(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C25H18N4O2S3/c1-16-9-11-17(12-10-16)23(30)27-29-24(31)21(34-25(29)32)14-18-15-28(19-6-3-2-4-7-19)26-22(18)20-8-5-13-33-20/h2-15H,1H3,(H,27,30)/b21-14-

InChI Key

FALSEHIWZFLFMU-STZFKDTASA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)/SC2=S

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN(N=C3C4=CC=CS4)C5=CC=CC=C5)SC2=S

Origin of Product

United States

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